molecular formula C13H23N5O2 B15055788 6-Amino-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione

6-Amino-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15055788
M. Wt: 281.35 g/mol
InChI Key: BLLTVQOVTAGXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 55441-70-8) is a pyrimidine-2,4-dione derivative with a branched 5-substituent comprising a piperidine ring linked via an ethylamino group.

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-(2-piperidin-1-ylethylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C13H23N5O2/c1-16-11(14)10(12(19)17(2)13(16)20)15-6-9-18-7-4-3-5-8-18/h15H,3-9,14H2,1-2H3

InChI Key

BLLTVQOVTAGXJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NCCN2CCCCC2)N

Origin of Product

United States

Biological Activity

The compound 6-Amino-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be classified under pyrimidine derivatives, which are known for their diverse biological properties. The structure includes:

  • An amino group at position 6,
  • Dimethyl groups at positions 1 and 3,
  • A piperidine ring connected through an ethyl chain to the amino group at position 5.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an essential enzyme in the folate metabolism pathway crucial for DNA synthesis and repair. By inhibiting DHFR, this compound can potentially disrupt the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms .
  • Case Study : A study involving a series of pyrido[2,3-d]pyrimidine derivatives reported strong anticancer activity against various tumor types, particularly melanoma and breast cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro tests showed that derivatives with similar structures exhibited antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Data Tables

Activity Type Target Effect Reference
AnticancerDihydrofolate reductase (DHFR)Inhibition leading to reduced DNA synthesis
AntibacterialStaphylococcus aureusMIC = 0.0039 - 0.025 mg/mL
AntifungalVarious fungiVariable efficacy

Research Findings

  • Synthesis and Evaluation : A recent study synthesized various derivatives of pyrimidines and evaluated their biological activities. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cells .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with similar compounds resulted in G1 phase arrest in cancer cell lines, indicating a disruption in normal cell cycle progression .

Chemical Reactions Analysis

Formation of Piperidin-1-yl Ethyl Moiety

The synthesis typically involves coupling a pyrimidine derivative with a piperidine-containing ethylamine. For example:

  • Alkylation : A pyrimidine-5-amino group reacts with a piperidine-substituted ethyl bromide or chloroethylamine under basic conditions.

  • Reduction or Cyclization : Intermediate amides or imines are reduced or cyclized to form the final structure .

Pyrimidine Core Formation

The pyrimidine-2,4-dione core is often prepared via:

  • Condensation : Reaction of substituted uracils (e.g., 6-amino-1,3-dimethyluracil) with amines or aldehydes to form fused rings .

  • Catalytic Hydrogenation : Reduction of intermediates (e.g., ethyl α-acetyl-β-arylacrylate) using Pd/C catalysts to yield the desired pyrimidine structure .

Chemical Reactivity Profile

The compound exhibits reactivity characteristic of pyrimidine derivatives with amino and piperidine substituents:

Reaction Type Mechanism Conditions
Nucleophilic Substitution Amino groups act as nucleophilesAcidic/basic conditions
Piperidine Ring Reactions Piperidine undergoes alkylation/acid-base reactionsAlkyl halides, acids/bases
Hydrolysis Hydrolysis of amide bondsStrong acids (e.g., HCl)

Amino Group Reactivity

The primary amino group at position 6 and secondary amino groups from the piperidine moiety participate in:

  • Electrophilic Substitution : Reaction with carbonyl compounds (e.g., acetylation) .

  • Metal Coordination : Potential binding to transition metals, influencing catalytic processes.

Piperidine Substituent Dynamics

The piperidine ring can:

  • Undergo Alkylation : React with alkylating agents to form quaternary ammonium salts.

  • Act as a Base : Participate in acid-base reactions, influencing reaction pathways.

Structural and Functional Comparisons

Compound Key Features Applications
6-Amino-1,3-dimethyl-5-... Piperidin-1-yl ethyl group, dual amino sitesKinase inhibition, metabolic regulation
Pyrido[2,3-d]pyrimidine derivatives Fused bicyclic structureAntifolate agents (DHFR inhibitors)
Barbituric acid derivatives Pyrimidine core without piperidineSedative/hypnotic activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione derivatives are highly tunable at the 5-position, with substituents influencing physical, chemical, and biological properties. Below is a systematic comparison with key analogs:

Substituent Variations at the 5-Position
Compound Name 5-Substituent Key Features
Target Compound (2-(Piperidin-1-yl)ethyl)amino Flexible ethyl linker; piperidine (6-membered N-heterocycle)
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione Benzylideneamino (Schiff base) Rigid aromatic moiety; S-methyl group participates in C–H···S interactions
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione Methylamino Simple linear amine; lacks heterocyclic rings
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione Nitro Electron-withdrawing group; impacts reactivity and solubility
6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4-dione (2-Morpholinoethyl)amino Morpholine (O- and N-containing heterocycle) vs. piperidine

Key Observations :

  • Flexibility : The target compound’s ethyl-piperidine group introduces conformational flexibility, unlike rigid Schiff bases .
  • Electronic Effects: Electron-donating amino groups (target compound) contrast with electron-withdrawing nitro substituents (), altering redox and coordination properties.
Crystallographic and Structural Features
Property Target Compound (Inferred) Schiff Base Derivative Nitro Derivative
Crystal System Not reported Monoclinic Not reported
Dihedral Angle (Core vs. Substituent) Likely flexible (~30–60°) 7.8° (near coplanar with pyrimidine ring) Rigid (nitro group perpendicular)
Hydrogen Bonding N–H···O (piperidine NH), C–H···O N–H···O, C–H···S, N–H···N N–H···O (weaker due to nitro group)
Packing Motifs 3D network via N–H···O and C–H···O 3D network with π-stacking from aromaticity Layered structures

Structural Insights :

  • The Schiff base derivative forms a near-planar structure due to conjugation between the pyrimidine ring and benzylidene group, facilitating π-stacking .
  • Piperidine’s bulkiness in the target compound may disrupt coplanarity, reducing crystalline order compared to Schiff bases .
Hydrogen Bonding and Intermolecular Interactions
  • Schiff Base Analogs : Exhibit diverse interactions (N–H···O, N–H···N, C–H···S), forming robust 3D networks critical for crystal stability . Bond distances: N–H···O = 2.85–3.10 Å; C–H···S = 3.35 Å .
  • Target Compound: Expected to favor N–H···O bonds (piperidine NH to pyrimidine O) with distances ~2.8–3.0 Å, similar to methylamino derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.